molecular formula C9H10O2Se B14655828 Methyl 4-(methylselanyl)benzoate CAS No. 53120-62-0

Methyl 4-(methylselanyl)benzoate

Cat. No.: B14655828
CAS No.: 53120-62-0
M. Wt: 229.14 g/mol
InChI Key: BMZROOJUHVUYIJ-UHFFFAOYSA-N
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Description

Methyl 4-(methylselanyl)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a methylselanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(methylselanyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-bromobenzoate with sodium methylselenolate. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylselanyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Corresponding selenide.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(methylselanyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: The compound is studied for its potential antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique biological activities.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-(methylselanyl)benzoate involves its interaction with various molecular targets. The methylselanyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s anticancer and antioxidant activities. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(methylselanyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activities. Its methylselanyl group provides distinct redox properties that are not present in similar compounds.

Properties

CAS No.

53120-62-0

Molecular Formula

C9H10O2Se

Molecular Weight

229.14 g/mol

IUPAC Name

methyl 4-methylselanylbenzoate

InChI

InChI=1S/C9H10O2Se/c1-11-9(10)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3

InChI Key

BMZROOJUHVUYIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[Se]C

Origin of Product

United States

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